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molecular formula C16H14N2O3 B3050396 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid CAS No. 256453-94-8

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid

Cat. No. B3050396
M. Wt: 282.29 g/mol
InChI Key: QLHBVRZVXNLWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157487B2

Procedure details

THF (30 ml) and 0.25N NaOH (32 ml, 8.00 mmol) were added to methyl 2-(2-methylphenylamino)-6-benzoxazolylacetate (1.18 g, 3.98 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was poured in 1N HCl (50 ml), followed by extraction with a chloroform-methanol (5:1, 2×200 ml) mixture. The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby the title compound (867 mg, 77%) was obtained as a pale yellow amorphous substance.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-methylphenylamino)-6-benzoxazolylacetate
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.[OH-].[Na+].[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH:15][C:16]1[O:17][C:18]2[CH:24]=[C:23]([CH2:25][C:26]([O:28]C)=[O:27])[CH:22]=[CH:21][C:19]=2[N:20]=1>Cl>[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH:15][C:16]1[O:17][C:18]2[CH:24]=[C:23]([CH2:25][C:26]([OH:28])=[O:27])[CH:22]=[CH:21][C:19]=2[N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 2-(2-methylphenylamino)-6-benzoxazolylacetate
Quantity
1.18 g
Type
reactant
Smiles
CC1=C(C=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a chloroform-methanol (5:1, 2×200 ml) mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent, whereby the title compound (867 mg, 77%)
CUSTOM
Type
CUSTOM
Details
was obtained as a pale yellow amorphous substance

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC1=C(C=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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